![molecular formula C18H16N2O5 B5604759 4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)
4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one is associated with the chemical class of chromenes, specifically nitrochromenes, which are known for their varied biological activities. Research has focused on the synthesis, characterization, and applications of this compound and its derivatives due to their potential biological relevance and chemical properties.
Synthesis Analysis
Synthesis of related chromene compounds involves reactions like the C4-SMe substitution in N-alkyl/phenyl 4-(methylthio)-3-nitro-4H-chromen-2-amines with phenols leading to high yields of 4-(2-hydroxyaryl)-3-nitro-4H-chromenes. These syntheses demonstrate how variations in the starting materials and reaction conditions can lead to diverse chromene derivatives with varying functionalities (Rao, Geetha, & Kamalraj, 2011).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized through techniques like X-ray diffraction, showcasing the arrangement of atoms and the molecular geometry which is crucial for understanding the chemical behavior and interaction capabilities of the compound. These studies provide insights into the bonding patterns and electronic structures that define the reactivity and properties of the compound (Shestopalov, Emelianova, & Nesterov, 2002).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including Michael addition and nucleophilic substitution, which are fundamental in modifying the structure and thus the chemical properties of these compounds. These reactions are vital for the synthesis of novel derivatives with potential biological activities and for understanding the chemical behavior of the chromene nucleus (Zhou et al., 2013).
Physical Properties Analysis
The physical properties of chromene derivatives, such as melting points, solubility, and crystalline structure, are crucial for their identification, purification, and application in various fields. These properties are determined through analytical techniques and help in the classification and application of these compounds in different areas, including material science and pharmaceuticals (Okasha et al., 2022).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including reactivity, stability, and electron distribution, are influenced by their molecular structure. Studies focus on understanding how different substitutions on the chromene nucleus affect these properties, which in turn influences their biological activity and potential applications. The reactivity towards various reagents and under different conditions can lead to a wide array of derivatives with unique properties and applications (Korotaev et al., 2015).
properties
IUPAC Name |
4-[benzyl(2-hydroxyethyl)amino]-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-11-10-19(12-13-6-2-1-3-7-13)16-14-8-4-5-9-15(14)25-18(22)17(16)20(23)24/h1-9,21H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDBXRRKVKFCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-hydroxy-3-methoxyphenyl)-1,3,5,6,8-pentamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5604676.png)
![N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide](/img/structure/B5604684.png)

![{4-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604700.png)
![4-benzyl-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5604706.png)
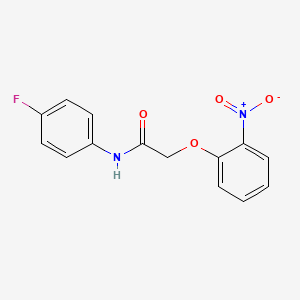
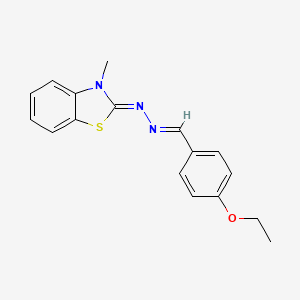
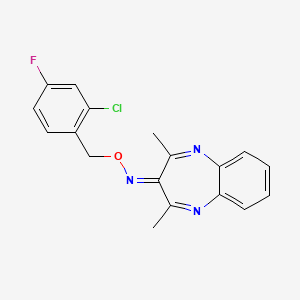
![1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5604743.png)
![2-[(4-bromo-1-naphthyl)oxy]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B5604745.png)
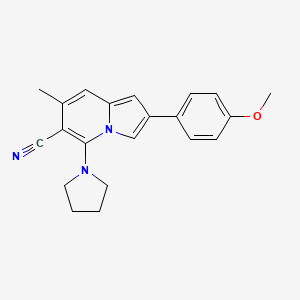
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5604756.png)
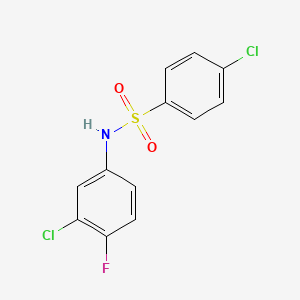
![2-phenyl-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5604766.png)